molecular formula C12H13N3O3 B11862947 (S)-6-Amino-7-((tetrahydrofuran-3-yl)oxy)quinazolin-4-ol

(S)-6-Amino-7-((tetrahydrofuran-3-yl)oxy)quinazolin-4-ol

Cat. No.: B11862947
M. Wt: 247.25 g/mol
InChI Key: TWGHAAIWEPIMDR-ZETCQYMHSA-N
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Description

(S)-6-Amino-7-((tetrahydrofuran-3-yl)oxy)quinazolin-4-ol is a quinazoline derivative known for its potential biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-6-Amino-7-((tetrahydrofuran-3-yl)oxy)quinazolin-4-ol typically involves a multi-step process. One common method includes the reaction of 4-chloro-7-fluoro-6-nitroquinazoline with (S)-tetrahydrofuran-3-ol in the presence of sodium hydride (NaH). The optimized reaction conditions involve a molar ratio of 1:1.2 for the quinazoline compound to (S)-tetrahydrofuran-3-ol, with 60% NaH used as a base .

Industrial Production Methods

Industrial production methods for this compound are designed to be efficient and cost-effective. The process involves mild reaction conditions, simple operations, and low-cost reagents. The structures of the intermediates and final product are confirmed using techniques such as 1H NMR .

Chemical Reactions Analysis

Types of Reactions

(S)-6-Amino-7-((tetrahydrofuran-3-yl)oxy)quinazolin-4-ol undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4). The conditions for these reactions vary depending on the desired product and the specific reaction being performed .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield quinazoline derivatives with additional oxygen-containing functional groups, while reduction reactions may produce more hydrogenated derivatives .

Scientific Research Applications

(S)-6-Amino-7-((tetrahydrofuran-3-yl)oxy)quinazolin-4-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of (S)-6-Amino-7-((tetrahydrofuran-3-yl)oxy)quinazolin-4-ol involves its interaction with specific molecular targets. For example, it may inhibit the epidermal growth factor receptor (EGFR) pathway, which is involved in the proliferation and survival of cancer cells. By inhibiting this pathway, the compound can exert anti-tumor effects .

Comparison with Similar Compounds

Biological Activity

(S)-6-Amino-7-((tetrahydrofuran-3-yl)oxy)quinazolin-4-ol, identified by CAS number 1456696-13-1, is a compound that has garnered attention for its potential biological activities, particularly in the fields of cancer research and pharmacology. This article provides a detailed overview of its biological activity, synthesis, and relevant research findings.

The compound has the following chemical characteristics:

PropertyValue
Molecular FormulaC₁₂H₁₃N₃O₃
Molecular Weight247.25 g/mol
CAS Number1456696-13-1
IUPAC NameThis compound

Synthesis

The synthesis of this compound typically involves the reaction of appropriate precursors under controlled conditions. The synthetic route often includes the formation of the quinazoline core followed by the introduction of the tetrahydrofuran moiety. Detailed methodologies can be found in various studies that explore similar compounds in the quinazoline family.

Anticancer Properties

Research has indicated that quinazoline derivatives, including this compound, exhibit significant anticancer properties. A study highlighted that derivatives with similar structures showed potent activity against multiple cancer cell lines, particularly those resistant to conventional therapies. The mechanism of action is believed to involve inhibition of specific kinases and enzymes that are critical for cancer cell proliferation and survival .

Antioxidant Activity

In addition to anticancer properties, this compound has been evaluated for its antioxidant capabilities. Compounds in this class have demonstrated moderate radical scavenging activity in assays such as DPPH (2,2-diphenylpicrylhydrazyl). Although the antioxidant effects were not as pronounced as those of established antioxidants, they suggest potential therapeutic applications in oxidative stress-related conditions .

Case Studies

  • Study on Antiproliferative Effects : A study investigated the antiproliferative effects of various quinazoline derivatives, including this compound. The results indicated a significant reduction in cell viability in specific cancer cell lines with IC50 values below 10 nM for some derivatives, showcasing their potential as chemotherapeutic agents .
  • Mechanistic Insights : Another research effort utilized cellular thermal shift assays to demonstrate target engagement of specific kinases by quinazoline derivatives. The findings suggested that these compounds could selectively inhibit pathways crucial for tumor growth without affecting normal cells .

Properties

Molecular Formula

C12H13N3O3

Molecular Weight

247.25 g/mol

IUPAC Name

6-amino-7-[(3S)-oxolan-3-yl]oxy-3H-quinazolin-4-one

InChI

InChI=1S/C12H13N3O3/c13-9-3-8-10(14-6-15-12(8)16)4-11(9)18-7-1-2-17-5-7/h3-4,6-7H,1-2,5,13H2,(H,14,15,16)/t7-/m0/s1

InChI Key

TWGHAAIWEPIMDR-ZETCQYMHSA-N

Isomeric SMILES

C1COC[C@H]1OC2=C(C=C3C(=C2)N=CNC3=O)N

Canonical SMILES

C1COCC1OC2=C(C=C3C(=C2)N=CNC3=O)N

Origin of Product

United States

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